3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid
Overview
Description
The compound with the identifier “3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid” is known as Eltrombopag. Eltrombopag is a hemostyptic and hemostatic agent developed for conditions that lead to thrombocytopenia, which is characterized by abnormally low platelet counts. This compound is used to treat low blood platelet counts in adults with chronic immune idiopathic thrombocytopenia when other medicines or spleen removal surgery have not been effective .
Preparation Methods
Eltrombopag can be synthesized through a series of chemical reactions. The synthetic route involves the formation of the biphenylcarboxylic acid core, followed by the introduction of the pyrazolylidene and hydrazino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Eltrombopag undergoes various chemical reactions, including:
Oxidation: Eltrombopag can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Eltrombopag into reduced forms.
Substitution: Eltrombopag can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Eltrombopag has a wide range of scientific research applications, including:
Chemistry: Eltrombopag is used as a model compound in studies involving hemostatic agents and their chemical properties.
Biology: Eltrombopag is studied for its effects on platelet production and its potential use in treating thrombocytopenia.
Medicine: Eltrombopag is used in clinical research to evaluate its efficacy and safety in treating patients with chronic immune idiopathic thrombocytopenia.
Mechanism of Action
Eltrombopag exerts its effects by acting as a thrombopoietin receptor agonist. It stimulates the thrombopoietin receptor on megakaryocytes, leading to increased platelet production. The molecular targets involved include the thrombopoietin receptor and associated signaling pathways that regulate platelet production. This mechanism helps to increase platelet counts in patients with thrombocytopenia .
Comparison with Similar Compounds
Eltrombopag is unique compared to other similar compounds due to its specific mechanism of action and its ability to increase platelet counts in patients with chronic immune idiopathic thrombocytopenia. Similar compounds include:
Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Avatrombopag: A thrombopoietin receptor agonist with similar applications.
Properties
IUPAC Name |
3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,27-28H,1-3H3,(H,32,33)/b26-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEXNVNUZXJNBN-YYADALCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)NN=C3C=CC=C(C3=O)C4=CC(=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N/N=C/3\C=CC=C(C3=O)C4=CC(=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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